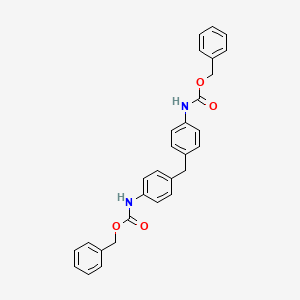

Dibenzyl (methylenebis(4,1-phenylene))dicarbamate

Description

Dibenzyl (methylenebis(4,1-phenylene))dicarbamate (Cm7) is a symmetrical aromatic dicarbamate featuring a methylene-bridged diphenyl core with benzyl carbamate groups. It is synthesized via nucleophilic substitution between N,N′-(methylenebis(4,1-phenylene))bis(2,2,2-trichloroacetamide) and benzyl alcohol in methanol at 80°C for 65 hours, yielding a white solid with a modest 30% yield after purification .

Key properties include:

Properties

IUPAC Name |

benzyl N-[4-[[4-(phenylmethoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O4/c32-28(34-20-24-7-3-1-4-8-24)30-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)31-29(33)35-21-25-9-5-2-6-10-25/h1-18H,19-21H2,(H,30,32)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMJIAHHZHZRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl (methylenebis(4,1-phenylene))dicarbamate typically involves the reaction of methylenebis(4,1-phenylene)diamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (methylenebis(4,1-phenylene))dicarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: The major products include carboxylic acids and aldehydes.

Reduction: The major products are amines and alcohols.

Substitution: The products depend on the nucleophile used, often resulting in substituted benzyl or carbamate derivatives.

Scientific Research Applications

Materials Science

Dibenzyl (methylenebis(4,1-phenylene))dicarbamate has been investigated for its potential in producing high-performance polymers. Its unique structure allows it to act as a crosslinking agent in polyurethane synthesis:

- Polyurethane Synthesis : The compound has been utilized in the synthesis of polyurethanes through base-catalyzed condensation reactions with diols. The resulting polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polyurethane formulations .

| Property | Value |

|---|---|

| Density | 1.294 g/cm³ |

| Boiling Point | 570.7 °C |

| Flash Point | 298.9 °C |

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a scaffold for developing novel therapeutic agents:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction mechanisms. For instance, studies have demonstrated its efficacy against specific cancer cell lines by promoting cell cycle arrest and enhancing apoptotic pathways .

Photochemical Applications

The compound's photochemical properties make it suitable for applications in light-responsive materials:

- Photoresponsive Polymers : this compound can be incorporated into polymer matrices to create materials that respond to UV light, enabling applications in smart coatings and drug delivery systems .

Case Study 1: Synthesis of Polyurethanes

A recent study demonstrated the synthesis of polyurethanes using this compound as a crosslinking agent. The resulting polymers exhibited a number-average molecular weight () of approximately 5500, indicating high polymerization efficiency and favorable mechanical properties .

Case Study 2: Anticancer Activity Assessment

In vitro studies revealed that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism involved the activation of caspase pathways leading to apoptosis, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism by which Dibenzyl (methylenebis(4,1-phenylene))dicarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Yield : Fluorinated derivatives (e.g., Cm8) exhibit higher yields (85%) due to enhanced reactivity of fluorine-containing precursors .

- Substituent Effects : Benzyl groups (Cm7) introduce steric bulk, reducing synthetic efficiency (30%) compared to methyl or ethyl analogs .

- Physical State : Benzyl and methyl derivatives are typically solids, while fluorinated PUs may form oils .

Reactivity and Stability

- Transcarbamoylation: Dibutyl derivative (1a) reacts efficiently with KOH in methanol at 65°C, serving as a model for aromatic carbamate reactivity .

- Thermal Stability: Dimethyl analogs decompose to form diphenylmethane diisocyanate (MDI) and methanol, with equilibrium yields >95% at optimized temperatures . Benzyl groups may alter decomposition pathways due to higher thermal stability of aromatic esters.

Spectroscopic and Physical Properties

- NMR Data :

- Melting Points: Cm7: Not explicitly reported, but related dibenzyl dicarbamates (e.g., 4g) melt at 165–167°C . Fluorinated Cm8: Likely higher thermal stability due to C-F bonds .

Biological Activity

Dibenzyl (methylenebis(4,1-phenylene))dicarbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 314.34 g/mol

- CAS Number : 7450-63-7

This compound exhibits biological activity through interaction with various molecular targets. Its mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is critical in cancer biology.

- Receptor Modulation : It can bind to receptors, altering their activity and leading to diverse biological effects .

Biological Effects

Research indicates that this compound may have the following biological effects:

- Anticancer Properties : Studies suggest that the compound could exhibit anticancer effects by inhibiting pathways involved in tumor growth.

- Antimicrobial Activity : Preliminary findings indicate potential antimicrobial properties against certain pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of cell proliferation | |

| Antimicrobial | Activity against specific bacteria | |

| Anticancer | Reduced tumor growth in vitro |

Detailed Findings

- Anticancer Studies : A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction through caspase activation .

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, suggesting moderate antimicrobial efficacy .

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and moderate solubility in aqueous solutions, which enhances its bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dibenzyl (methylenebis(4,1-phenylene))dicarbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling followed by carbamate formation. For example, a 70% yield was achieved using palladium-catalyzed cross-coupling of benzyl-protected intermediates under anhydrous DMA at 130°C . Optimization includes controlling stoichiometry of benzyl chloroformate and monitoring reaction progress via TLC. Post-synthesis purification via flash chromatography (e.g., 30% EtOAc/hexane) ensures purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (400 MHz, CDCl) and NMR (100 MHz) to confirm aromatic protons (δ 7.38–7.26 ppm) and carbamate carbonyls (δ 152.6 ppm) . High-resolution mass spectrometry (HRMS, CI mode) with m/z 899.0791 (calculated) vs. 899.0780 (observed) validates molecular weight . IR spectroscopy (KBr) identifies carbamate C=O stretches at ~1704 cm .

Q. What solvents and conditions are suitable for recrystallization to enhance purity?

- Methodological Answer : Recrystallization from ethanol/water mixtures (3:1 v/v) at 0°C effectively removes byproducts like tert-butyl carbamate derivatives. Monitor purity via NMR for residual solvent peaks (e.g., δ 1.20 ppm for ethanol) .

Advanced Research Questions

Q. How can the compound’s potential as a monomer in polyurethane (PUR) adhesives be evaluated?

- Methodological Answer : Use the compound as a carbamate model in PUR synthesis. React with diisocyanates (e.g., 4,4’-MDI) and analyze cured polymers via NMR (d6-DMSO) to confirm crosslinking (e.g., loss of NH peaks at δ 9.53 ppm) . Compare thermal stability using TGA (decomposition onset >250°C) and DSC (glass transition temperature) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Byproducts like di-tert-butyl dicarbamate (m/z 470.6 g/mol) arise from incomplete benzylation. Minimize via stepwise addition of benzyl chloroformate under inert atmosphere and use of molecular sieves to absorb HCl . Purity tracking via HPLC (C18 column, acetonitrile/water gradient) identifies impurities at R 8.2 min .

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO orbitals. The electron-withdrawing carbamate groups reduce electron density on the central methylene bridge, favoring nucleophilic attack at para positions. Validate via kinetic studies using UV-Vis (λ 280 nm for intermediate formation) .

Q. How can researchers resolve contradictions in reported solubility data across different studies?

- Methodological Answer : Systematically test solubility in DMSO, DMF, and THF using UV-Vis spectroscopy (absorbance at 320 nm for saturation). Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) via PXRD. For DMSO, solubility ranges from 12–15 mg/mL at 25°C .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for assessing degradation products under acidic conditions?

- Methodological Answer : Simulate degradation in 0.1M HCl (37°C, 24h) and analyze via LC-MS (ESI+ mode). Major degradation products include 4,4’-methylenedianiline (m/z 198.1) and benzyl alcohol (m/z 108.1). Quantify using calibration curves (R >0.99) .

Q. How can the compound’s interaction with DNA be investigated for potential bioapplications?

- Methodological Answer : Conduct fluorescence quenching assays with ethidium bromide-DNA complexes. A 50% reduction in emission at 605 nm (λ 510 nm) indicates intercalation. Confirm via circular dichroism (CD) spectroscopy (changes in B-DNA signal at 275 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.